molecular formula C18H20FN5O4 B13862581 7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B13862581
M. Wt: 393.38 g/mol
InChI Key: ZRCVYEYHRGVLOC-NVFAKZJGSA-N
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Description

7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes isotopic labeling with deuterium and carbon-13, which makes it particularly useful in research involving isotopic tracing and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid involves multiple steps, including the incorporation of isotopic labels. One common approach is to start with the appropriate naphthyridine precursor and introduce the cyclopropyl and fluoro groups through a series of substitution reactions. The azolidinyl moiety can be constructed via cyclization reactions, and the isotopic labels are typically introduced using labeled reagents such as deuterated methylamine and carbon-13 labeled methoxyimino precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in metabolic pathways or signaling processes. The isotopic labels can provide insights into the molecular targets and pathways involved by allowing researchers to track the compound’s movement and transformation within the system .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isotopically labeled naphthyridine derivatives and fluoroquinolones. These compounds share structural features and may exhibit similar chemical reactivity and applications.

Uniqueness

What sets 7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid apart is its specific combination of isotopic labels and functional groups, which provides unique opportunities for detailed mechanistic studies and applications in various fields of research .

Properties

Molecular Formula

C18H20FN5O4

Molecular Weight

393.38 g/mol

IUPAC Name

7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14-/i5D2,8+1,14+1

InChI Key

ZRCVYEYHRGVLOC-NVFAKZJGSA-N

Isomeric SMILES

[2H]C([2H])(C\1CN([13CH2]/[13C]1=N/OC)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F)N

Canonical SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

Origin of Product

United States

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